molecular formula C9H9BrF2N2 B13709743 2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine

2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine

Cat. No.: B13709743
M. Wt: 263.08 g/mol
InChI Key: FUEROEQWEPMRGK-UHFFFAOYSA-N
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Description

2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine is a chemical compound with the molecular formula C9H9BrF2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a bromine atom, a difluoroazetidine moiety, and a pyridine ring. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine typically involves multi-step organic reactions. One common method is the bromination of 4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroazetidine moiety can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-4-(difluoromethyl)pyridine
  • 2-Bromo-4-(fluoromethyl)pyridine

Uniqueness

2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine is unique due to the presence of the difluoroazetidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromopyridine derivatives, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C9H9BrF2N2

Molecular Weight

263.08 g/mol

IUPAC Name

2-bromo-4-[(3,3-difluoroazetidin-1-yl)methyl]pyridine

InChI

InChI=1S/C9H9BrF2N2/c10-8-3-7(1-2-13-8)4-14-5-9(11,12)6-14/h1-3H,4-6H2

InChI Key

FUEROEQWEPMRGK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC(=NC=C2)Br)(F)F

Origin of Product

United States

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